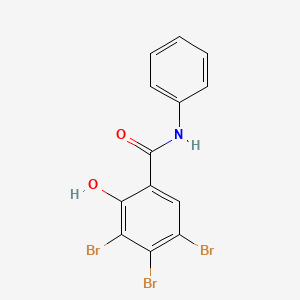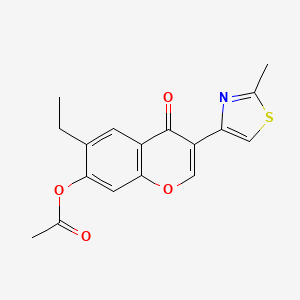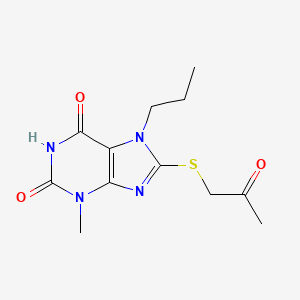
3,4,5-Tribromosalicylanilide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
3,4,5-Tribromosalicylanilide is typically synthesized through the direct bromination of salicylanilide. The reaction is carried out in aqueous acetic acid at temperatures ranging from 50 to 55°C or in water containing an emulsifier at 50 to 65°C
化学反応の分析
3,4,5-Tribromosalicylanilide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Photoreactions: In the presence of glutathione and under irradiation, this compound forms stable photoconjugates.
科学的研究の応用
3,4,5-Tribromosalicylanilide has several scientific research applications:
Chemistry: It is used as a reference standard in environmental analysis and testing.
Biology: The compound’s bacteriostatic properties make it useful in studying bacterial growth inhibition.
Industry: It is used in the formulation of detergents, soaps, disinfectants, and flea powders.
作用機序
The mechanism of action of 3,4,5-Tribromosalicylanilide involves its interaction with bacterial cell membranes, leading to the inhibition of bacterial growth. The compound’s bacteriostatic effect is primarily due to its ability to disrupt cell membrane integrity and function . Additionally, in the presence of glutathione, it forms stable photoconjugates, which may further influence its biological activity .
類似化合物との比較
3,4,5-Tribromosalicylanilide can be compared with other halogenated salicylanilides, such as:
3,5-Dibromosalicylanilide: Similar in structure but lacks the bromine atom at the 4-position.
4-Bromosalicylanilide: Contains only one bromine atom at the 4-position.
3,4-Dibromosalicylanilide: Lacks the bromine atom at the 5-position.
The unique combination of bromine atoms at the 3, 4, and 5 positions in this compound contributes to its distinct chemical and biological properties, making it more effective as a bacteriostatic agent compared to its analogs .
特性
CAS番号 |
24556-65-8 |
|---|---|
分子式 |
C13H8Br3NO2 |
分子量 |
449.92 g/mol |
IUPAC名 |
3,4,5-tribromo-2-hydroxy-N-phenylbenzamide |
InChI |
InChI=1S/C13H8Br3NO2/c14-9-6-8(12(18)11(16)10(9)15)13(19)17-7-4-2-1-3-5-7/h1-6,18H,(H,17,19) |
InChIキー |
WLYIIDKKPCXCLS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2O)Br)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11995161.png)

![1-[(Furan-2-ylmethyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11995189.png)



![N-[2,2,2-trichloro-1-(2,4-dinitrophenoxy)ethyl]butanamide](/img/structure/B11995209.png)

![2-methyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11995220.png)
![Diethyl 3-methyl-5-({2,2,2-trichloro-1-[(4-methylbenzoyl)amino]ethyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B11995222.png)


![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11995246.png)
